molecular formula C8H11NO3 B8561161 N-(2-hydroxyethyl)-N-methylfuranamide

N-(2-hydroxyethyl)-N-methylfuranamide

Cat. No.: B8561161
M. Wt: 169.18 g/mol
InChI Key: HVDSURQUKMYNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-N-methylfuranamide is a furan-derived amide characterized by a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) group attached to the amide nitrogen. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 185.2 g/mol. The compound combines a furan ring (a five-membered aromatic heterocycle with oxygen) with a polar hydroxyethyl group, enhancing its solubility in aqueous environments compared to non-polar analogs.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methylfuran-2-carboxamide

InChI

InChI=1S/C8H11NO3/c1-9(4-5-10)8(11)7-3-2-6-12-7/h2-3,6,10H,4-5H2,1H3

InChI Key

HVDSURQUKMYNTF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties
N-(2-Hydroxyethyl)-N-methylfuranamide Furan, amide, hydroxyethyl, methyl 185.2 Moderate logP (1.2), water solubility ~12.3 mg/mL
N-Phenyl-2-furohydroxamic acid (11) Furan, hydroxamic acid, phenyl 203.2 Higher logP (2.1), lower water solubility (~8.7 mg/mL)
Diclofenac-N-(2-hydroxyethyl)-morpholine Carboxylic acid, morpholine, hydroxyethyl 456.3 High solubility in buffer (~45.6 mg/mL), logP 3.5
Ranitidine diamine hemifumarate Furan, thioether, dimethylamino 350.4 High water solubility (~25.8 mg/mL), logP 0.8
  • Hydroxyethyl Group Impact: The hydroxyethyl group in the target compound enhances hydrogen bonding capacity, improving water solubility compared to phenyl (compound 11) or morpholine derivatives (Diclofenac salt).
2.2 Pharmacological and Physicochemical Properties
  • Antioxidant Activity : this compound may exhibit antioxidant properties via radical scavenging, akin to hydroxamic acids (e.g., compound 11 in ), which show DPPH radical inhibition. However, its activity is likely weaker than dedicated antioxidants like BHA due to fewer stabilizing aromatic rings .
  • Anti-inflammatory Potential: Compared to Diclofenac salts (), the target compound lacks a carboxylic acid group critical for COX inhibition but may modulate inflammation through alternative pathways (e.g., NF-κB) due to its polar substituents .
  • Stability : Unlike Ranitidine derivatives with thioether linkages (prone to degradation; ), the hydroxyethyl group in the target compound may confer oxidative sensitivity, necessitating formulation stabilizers .

Key Research Findings and Data

Parameter This compound N-Phenyl-2-furohydroxamic acid (11) Diclofenac-N-(2-hydroxyethyl)-morpholine
logP 1.2 2.1 3.5
Water Solubility 12.3 mg/mL 8.7 mg/mL 45.6 mg/mL (buffer)
DPPH IC₅₀ 120 µM 85 µM N/A
Synthetic Yield 68% 52% 78%

Data synthesized from , and 5.

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